molecular formula C7H12N4O2 B6142347 6-amino-1-ethyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 131598-65-7

6-amino-1-ethyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B6142347
CAS RN: 131598-65-7
M. Wt: 184.20 g/mol
InChI Key: AJDVNYDSSFCVAE-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-5-(methylamino)uracil is a heterocycle nucleotide . Its molecular formula is C6H10N4O2, and it has a molecular weight of 170.17 .


Molecular Structure Analysis

The molecular structure of 6-Amino-1-methyl-5-(methylamino)uracil is represented by the formula C5H7N3O2 . It has an average mass of 141.128 Da and a monoisotopic mass of 141.053833 Da .


Chemical Reactions Analysis

A study reported the synthesis of novel xanthine and imidazolone derivatives based on oxazolone derivatives as a key intermediate . The corresponding xanthine and imidazolone derivatives were obtained via reaction of oxazolone derivative with 5,6-diaminouracils under various conditions .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 294.9±43.0 °C at 760 mmHg, and a flash point of 132.1±28.2 °C . It has 5 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .

Mechanism of Action

The synthesized compounds were screened for their antifungal and antibacterial activities . Some compounds displayed high activity against Escherichia coli and significant antifungal activity against Candida albicans and Aspergillus flavus . These compounds exhibited a strong deformation to the cellular entities, by interfering with the cell membrane components, causing cytosol leakage, cellular shrinkage, and irregularity to the cell shape .

properties

IUPAC Name

6-amino-1-ethyl-5-(methylamino)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-3-11-5(8)4(9-2)6(12)10-7(11)13/h9H,3,8H2,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDVNYDSSFCVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)NC1=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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